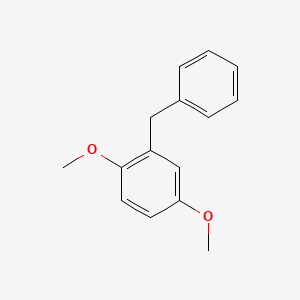

Benzene, 1,4-dimethoxy-2-(phenylmethyl)-

Description

BenchChem offers high-quality Benzene, 1,4-dimethoxy-2-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,4-dimethoxy-2-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

43037-60-1 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-benzyl-1,4-dimethoxybenzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-8-9-15(17-2)13(11-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

InChI Key |

SSDKWZABDIDDMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- CAS number and identification

The "Masked Quinone" Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (commonly referred to as 2-benzyl-1,4-dimethoxybenzene ) is a critical pharmacophore precursor in drug discovery. In the context of medicinal chemistry, it serves as a stable, lipophilic "masked" form of 2-benzyl-1,4-benzoquinone .

While quinone moieties are potent electrophiles capable of modulating biological redox systems (e.g., antimalarial, antitumor activity), they are often too reactive or unstable for early-stage synthesis and storage. This ether derivative allows researchers to build complex molecular architectures with the stability of an aromatic ether, then "release" the active quinone warhead via oxidative demethylation in the final synthetic step.

Key Application Areas:

-

Antimalarial Agents: Precursor to thiaplakortone analogs and other thiazine alkaloids.

-

Oncology: Synthesis of CDC25 phosphatase inhibitors and bioreductive alkylating agents.

-

Material Science: Monomer for redox-active polymers.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification | Notes |

| IUPAC Name | 2-Benzyl-1,4-dimethoxybenzene | Preferred common name. |

| CAS Registry | 43037-60-1 | Verified identifier. |

| SMILES | COc1ccc(OC)c(Cc2ccccc2)c1 | Useful for cheminformatics. |

| Appearance | White to off-white crystalline solid | Low melting point; may appear as viscous oil if impure. |

| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Insoluble in water. |

| LogP | ~3.9 (Predicted) | Highly lipophilic; excellent membrane permeability. |

| Storage | Inert atmosphere (N₂/Ar), 2-8°C | Protect from light to prevent auto-oxidation. |

Part 3: Synthesis & Manufacturing Protocols

High-purity synthesis is essential to prevent regioisomeric impurities (e.g., 2,5-dibenzyl derivatives) that complicate downstream purification. Two primary routes are recommended based on scale and required precision.

Route A: Friedel-Crafts Alkylation (Scalable/Industrial)

Best for multi-gram scale production where cost is a driver.

Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: 1,4-Dimethoxybenzene, Benzyl Chloride, ZnCl₂ (catalyst).

-

Charge: In a flame-dried 3-neck flask, dissolve 1,4-dimethoxybenzene (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Catalyst: Add ZnCl₂ (0.2 eq) or AlCl₃ (0.1 eq) at 0°C. Note: ZnCl₂ is milder and reduces polymerization side-products.

-

Addition: Dropwise addition of benzyl chloride (1.0 eq) over 30 minutes. Maintain T < 5°C.

-

Workup: Quench with ice water. Wash organic layer with NaHCO₃ (sat.) and Brine.

-

Purification: Recrystallize from Methanol/Water or Hexanes.

Route B: Directed Ortho-Lithiation/Reduction (High Precision)

Best for installing substituted benzyl groups or when regio-control is critical.

Mechanism: Lithiation followed by alkylation and silane reduction.

-

Lithiation: Treat 1,4-dimethoxybenzene with n-BuLi (1.1 eq) in THF at -78°C.

-

Electrophile: Add Benzaldehyde (1.1 eq). Warm to RT. (Forms the carbinol intermediate).

-

Reduction: Dissolve crude carbinol in DCM. Add Triethylsilane (TES, 3.0 eq) and Trifluoroacetic Acid (TFA, 5.0 eq).

-

Result: Quantitative reduction of the benzylic alcohol to the methylene (CH₂), yielding the title compound.

Visualization: Synthesis Logic

Caption: Comparison of scalable Friedel-Crafts vs. high-precision Lithiation-Reduction synthetic routes.

Part 4: The "Money Shot" – Oxidative Demethylation

The primary utility of CAS 43037-60-1 is its conversion to the pharmacologically active quinone. This step is often performed last in a synthesis sequence to avoid handling the unstable quinone through multiple steps.

Protocol: Ceric Ammonium Nitrate (CAN) Oxidation Reference Standard: Molbank 2024, M1882[1][2]

Reagents:

-

Substrate: 2-Benzyl-1,4-dimethoxybenzene (1.0 eq)

-

Oxidant: Ceric Ammonium Nitrate (CAN) (2.2 - 2.5 eq)

-

Solvent: Acetonitrile (MeCN) / Water (H₂O) [2:1 ratio]

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in MeCN and cool to 0°C.

-

Preparation of Oxidant: Dissolve CAN in water.[3] The solution will be bright orange.

-

Controlled Addition: Add the CAN solution dropwise to the substrate over 15 minutes.

-

Critical Checkpoint: The reaction mixture will transiently turn dark/black (charge transfer complex) before settling into a bright orange/yellow (quinone).

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high Rf, UV active) will disappear; the quinone (lower Rf, visible yellow spot) will appear.

-

Quench: Dilute with water and extract immediately with DCM.

-

Yield: Typically 85-95% conversion to 2-benzyl-1,4-benzoquinone .

Visualization: Oxidative Activation Pathway

Caption: Mechanism of oxidative activation from the stable ether to the active quinone warhead.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of CAS 43037-60-1 before proceeding to oxidation, the following spectral signature must be confirmed.

¹H NMR (400 MHz, CDCl₃) – Representative Data:

-

δ 7.15 – 7.30 (m, 5H): Phenyl group protons (benzyl ring).

-

δ 6.75 (d, J=8.5 Hz, 1H): Aromatic proton (dimethoxy ring, H-5).

-

δ 6.65 (d, J=3.0 Hz, 1H): Aromatic proton (dimethoxy ring, H-3).

-

δ 6.60 (dd, 1H): Aromatic proton (dimethoxy ring, H-6).

-

δ 3.98 (s, 2H): Diagnostic Singlet . The benzylic methylene (Ar-CH₂-Ar). Note: If this appears as a doublet or multiplet, the sample is impure.

-

δ 3.78 (s, 3H): Methoxy group 1.

-

δ 3.74 (s, 3H): Methoxy group 2.

Quality Control Flag:

-

Impurity Alert: A peak at ~1.4 ppm suggests residual tert-butyl impurities if T-butyl chloride was used in nearby processes.

-

Oxidation Alert: A yellow color in the solid indicates partial auto-oxidation to the quinone. Purify immediately via silica plug filtration.

Part 6: References

-

Casertano, M., et al. (2024).[2] "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank, 2024(3), M1882.[2]

-

Core reference for synthesis and oxidation protocols.

-

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12256564, Benzene, 1,4-dimethoxy-2-(phenylmethyl)-." PubChem.

-

Source for physicochemical properties and identifiers.

-

-

BenchChem. (n.d.). "Product Analysis: 2-Benzyl-1,4-dimethoxybenzene." BenchChem Chemical Database.

-

Source for commercial availability and safety data.

-

Sources

Safety Data Sheet (SDS) for Benzene, 1,4-dimethoxy-2-(phenylmethyl)-

An in-depth technical guide for drug development professionals requires moving beyond the rigid, static 16-section format of a traditional Safety Data Sheet (SDS). As a Senior Application Scientist, I have designed this document as a Reactive Safety & Application Profile . This structure bridges the gap between intrinsic physicochemical hazards and the operational realities of handling 2-benzyl-1,4-dimethoxybenzene (CAS 43037-60-1) during complex synthetic workflows, specifically in the generation of bioactive quinones.

Executive Summary

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- , commonly referred to as 2-benzyl-1,4-dimethoxybenzene, is a critical synthon in medicinal chemistry. While its baseline toxicity is relatively low, its true hazard—and utility—lies in its deliberate susceptibility to single-electron oxidation. When exposed to strong oxidants, it rapidly undergoes oxidative demethylation to form highly reactive 1,4-benzoquinones. These quinones are potent electrophiles and reactive oxygen species (ROS) generators, making them highly valuable in antiparasitic drug discovery[1], but requiring stringent, causality-driven safety protocols during synthesis.

Physicochemical Architecture & Intrinsic Hazards

A clear understanding of the reagent's fundamental properties is critical for predicting its behavior in both biological assays and synthetic environments[2].

Table 1: Physicochemical Profiling & Operational Causality

| Property | Value | Operational Causality / Safety Implication |

| IUPAC Name | 2-benzyl-1,4-dimethoxybenzene | Standard nomenclature for regulatory tracking. |

| CAS Registry Number | 43037-60-1 | Primary identifier for chemical inventory and SDS logging[2]. |

| Molecular Formula | C₁₅H₁₆O₂ | Dictates stoichiometric calculations for redox reactions. |

| Molecular Weight | 228.29 g/mol | Used for precise molar equivalent scaling[2]. |

| XLogP3 | 3.9 | High lipophilicity; dictates the need for predominantly organic solvent systems (e.g., CH₃CN) to ensure complete solvation[2]. |

| Topological Polar Surface Area | 18.5 Ų | Low polarity; requires mixed aqueous/organic systems to facilitate the hydrolysis of radical intermediates. |

Advanced Hazard Profiling

-

Stability & Reactivity: Stable under standard ambient conditions. However, intentional or accidental exposure to strong oxidizing agents (e.g., Ceric Ammonium Nitrate, AgO) triggers rapid, exothermic oxidative demethylation[3].

-

Toxicological Causality: The parent compound exhibits standard irritant properties (GHS: Causes skin/eye irritation). However, safety protocols must account for the in situ generation of toxic quinones. Because quinones are Michael acceptors, reactions must be conducted in a fume hood to prevent inhalation of aerosolized reactive intermediates.

Mechanistic Reactivity: The Oxidative Demethylation Pathway

The primary application of 2-benzyl-1,4-dimethoxybenzene is its conversion into 1,4-benzoquinones. The most widely validated synthetic approach involves treatment with Ceric Ammonium Nitrate (CAN)[3]. This reaction proceeds via a radical cation intermediate, requiring precise environmental control to prevent runaway polymerization.

Figure 1: Mechanistic workflow for the oxidative demethylation of 2-benzyl-1,4-dimethoxybenzene.

Self-Validating Experimental Protocol: Quinone Synthesis

To ensure safety and reproducibility, the following protocol is designed as a self-validating system. Every step includes an in-process check to confirm the reaction trajectory, preventing the accumulation of hazardous, unquenched radical species.

Table 2: Quantitative Oxidation Parameters

| Parameter | Value | Causality / Rationale |

| Starting Material | 1.0 mmol | Standard scale for initial optimization and safety profiling. |

| Solvent Ratio | CH₃CN/H₂O (75:25) | Balances lipophilic solvation with aqueous hydrolysis needs[3]. |

| Oxidant (CAN) | 2.5 - 3.0 eq | Ensures complete single-electron transfer without over-oxidation[3]. |

| Temperature | 0 °C | Suppresses exothermic polymerization pathways[3]. |

| Reaction Time | 45 minutes | Optimal kinetic window before degradation of the quinone product begins[3]. |

Step-by-Step Methodology

-

Step 1: Solvent Preparation & Solvation

-

Action: Dissolve 1.0 mmol of 2-benzyl-1,4-dimethoxybenzene in 15 mL of a CH₃CN/H₂O mixture (75:25, v/v).

-

Causality: The high XLogP3 of the starting material necessitates a predominantly organic solvent (CH₃CN) for complete solvation. The 25% aqueous fraction is mechanistically required to provide the oxygen atom during the hydrolysis of the radical cation intermediate[3].

-

-

Step 2: Thermal Control & Oxidant Addition

-

Action: Chill the reaction vessel to 0 °C using an ice bath. Slowly add 2.5 equivalents of CAN dropwise over 15 minutes.

-

Causality: The single-electron transfer (SET) initiated by Ce(IV) is highly exothermic. Maintaining 0 °C suppresses the over-oxidation of the product into unwanted diquinones or hazardous polymeric tars[3].

-

-

Step 3: In-Process Self-Validation (TLC)

-

Action: At 45 minutes, perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2).

-

Self-Validation: The protocol is validated when the UV-active, fluorescent spot of the starting material completely disappears, replaced by a distinct, visible yellow/orange spot characteristic of the benzoquinone[1]. If starting material persists, the oxidation system has failed (likely due to degraded CAN), and the reaction must be safely quenched rather than pushed with heat.

-

-

Step 4: Quenching and Phase Separation

-

Action: Dilute the mixture with 20 mL of ice-cold water and extract with Dichloromethane (CH₂Cl₂) (3 x 15 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

Causality: Water neutralizes unreacted Ce(IV) complexes. CH₂Cl₂ efficiently partitions the lipophilic quinone away from the water-soluble, heavy-metal cerium salts, ensuring safe downstream handling.

-

-

Step 5: Structural Verification (¹H-NMR)

-

Action: Concentrate the organic layer in vacuo and analyze via ¹H-NMR (CDCl₃).

-

Self-Validation: Successful demethylation is definitively confirmed by the complete disappearance of the two methoxy singlets at ~3.7 ppm and the emergence of characteristic quinonoid vinylic protons at ~6.6 - 6.7 ppm[3].

-

Translational Applications in Drug Discovery

The controlled oxidation of 2-benzyl-1,4-dimethoxybenzene is not merely an academic exercise; it is a foundational workflow in modern drug discovery. The resulting quinone derivatives participate in critical biological processes, specifically cyclic redox systems that produce reactive oxygen species (ROS)[4].

Recently, this exact chemical transformation has been utilized as a primary target-based approach in the design of new covalent enzyme inhibitors and redox-active antiparasitic agents. As demonstrated in recent OneHealthDrugs training programs, the synthesis of quinone-derived compounds from this dimethoxybenzene scaffold serves as a primary model for high-throughput screening (HTS) against parasitic diseases like malaria[1].

References

-

[2] Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564. PubChem, National Institutes of Health (NIH). URL:[Link]

-

[3] Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, MDPI. URL: [Link]

-

[4] Casertano, M., et al. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives (ResearchGate Abstract). ResearchGate. URL:[Link]

-

[1] Natural products in antiparasitic drug discovery: experimental and computational approaches. OneHealthDrugs Training School. URL: [Link]

Sources

Technical Review: Pharmacochemistry of 1,4-Dimethoxy-2-(phenylmethyl)benzene Derivatives

Topic: Literature review of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Masked" Quinone Scaffold

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-benzyl-1,4-dimethoxybenzene , represents a critical "masked" pharmacophore in medicinal chemistry. While the dimethoxy core itself exhibits moderate antioxidant and antimicrobial properties, its primary value lies as a stable, lipophilic precursor to 2-benzyl-1,4-benzoquinones .

These quinone derivatives are potent electrophiles capable of Michael addition with biological thiols (e.g., cysteine residues in enzymes) and serve as redox-cycling agents that generate Reactive Oxygen Species (ROS) in tumor cells. This scaffold is structurally homologous to the core of Popolohuanone E , a marine natural product with significant Topoisomerase II inhibitory activity, and Phosphoeleganin .

This guide details the synthesis, oxidative activation, and structure-activity relationships (SAR) of this scaffold, with a specific focus on controlling the oxidation regioselectivity to access specific quinone warheads.

Chemical Synthesis & Strategic Access

The synthesis of 2-benzyl-1,4-dimethoxybenzene derivatives requires a modular approach to allow for diversity-oriented synthesis (DOS). The most robust pathway involves a lithiation-addition sequence followed by ionic hydrogenation.

Retrosynthetic Analysis

The 2-benzyl-1,4-dimethoxybenzene core is best disconnected at the benzylic carbon.

-

Disconnection: C(sp3)-C(sp2) bond between the benzyl carbon and the dimethoxybenzene ring.

-

Synthons: 2,5-dimethoxyphenyllithium (nucleophile) and benzaldehyde (electrophile).

Validated Synthetic Protocols

Step 1: Nucleophilic Addition (C-C Bond Formation)

-

Objective: Synthesis of (2,5-dimethoxyphenyl)(phenyl)methanol.

-

Mechanism: Lithium-Halogen Exchange followed by 1,2-addition.

Protocol:

-

Reagents: 1-bromo-2,5-dimethoxybenzene (1.0 equiv), n-Butyllithium (n-BuLi, 1.6 equiv), Benzaldehyde (1.5 equiv).

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Procedure:

-

Cool a solution of 1-bromo-2,5-dimethoxybenzene in THF to -78 °C under Argon.

-

Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70 °C to prevent isomerization.

-

Stir for 30 minutes to generate the aryllithium species.

-

Add benzaldehyde (neat or in THF) slowly.[1]

-

Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Quench: Saturated aqueous NH₄Cl.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Step 2: Ionic Hydrogenation (Reduction to Scaffold)

-

Objective: Reduction of the diarylmethanol to the title compound, 2-benzyl-1,4-dimethoxybenzene.

-

Why this method? Catalytic hydrogenation (Pd/C) can be slow for steric reasons or cause ring reduction. Ionic hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) is chemoselective for electron-rich benzylic alcohols.

Protocol:

-

Reagents: Diarylmethanol intermediate (1.0 equiv), Et₃SiH (3.0 equiv), TFA (5.0 equiv).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol in DCM at 0 °C.

-

Add Et₃SiH followed by dropwise addition of TFA.

-

Observation: The solution often turns transiently red/orange due to the formation of the resonance-stabilized benzylic carbocation.

-

Stir at RT for 2–4 hours.

-

Quench: Carefully neutralize with saturated NaHCO₃ (gas evolution).[2]

-

Oxidative Activation: The CAN Switch

The 1,4-dimethoxy motif is a "pro-drug" moiety. To activate its biological cytotoxicity, it must be oxidized to the 1,4-benzoquinone. Ceric Ammonium Nitrate (CAN) is the reagent of choice.

Critical Technical Insight (Casertano et al., 2024): The mode of addition significantly alters the product profile between the monomeric quinone and the dimeric diquinone .

Mechanism of Oxidation

CAN functions via a Single Electron Transfer (SET) mechanism.

-

SET 1: Oxidation of the aromatic ring to a radical cation.

-

Nucleophilic Attack: Water attacks the radical cation.

-

Elimination: Methanol is eliminated to form the quinone.

Protocol: Controlling the Quinone/Diquinone Ratio

Dimerization occurs via oxidative coupling of the electron-rich intermediate. High local concentrations of the radical cation favor dimerization.

| Parameter | Traditional Addition | Inverse Addition |

| Setup | Add CAN solution to Substrate solution | Add Substrate solution to CAN solution |

| Local [Oxidant] | Low initially, increases | High immediately |

| Kinetic Outcome | Radical cations have time to couple | Radical cations are rapidly oxidized further |

| Major Product | Diquinone (Dimeric) | Quinone (Monomeric) |

| Target Application | Topo II Inhibitors (Popolohuanone analogs) | Michael Acceptors / Alkylators |

Standard Oxidation Protocol (Inverse Addition for Monomer):

-

Dissolve CAN (2.5 equiv) in Acetone/Water (1:1).

-

Dissolve 2-benzyl-1,4-dimethoxybenzene in Acetone.

-

Add the substrate solution dropwise to the stirring CAN solution at 0 °C.

-

Stir for 15–30 mins.

-

Extract with DCM.[2][4] The product is usually a bright yellow/orange solid.

Visualizing the Workflow

The following diagram illustrates the complete synthesis and activation pathway, highlighting the divergence point controlled by the oxidation protocol.

Caption: Figure 1. Divergent synthesis of 2-benzyl-1,4-dimethoxybenzene derivatives. The "Scaffold" node represents the stable intermediate; the oxidation step determines the final pharmacophore.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR)

The biological activity of this class is driven by the quinone redox cycle and electrophilicity .

-

The Benzyl Linker (C2 Position):

-

Acts as a lipophilic anchor.

-

Substituents on the benzyl ring (e.g., 4-Cl, 4-Br) modulate lipophilicity (LogP) and metabolic stability.

-

4-Halogenated derivatives show increased cytotoxicity against MCF-7 breast cancer lines due to enhanced cellular uptake.

-

-

The Quinone Core (C1/C4 Carbonyls):

-

Mechanism 1 (Michael Addition): The C3 position is unsubstituted and highly electrophilic. It covalently binds to thiols (GSH, Cys residues).

-

Mechanism 2 (Redox Cycling): The quinone is reduced to semiquinone by P450 reductase, generating Superoxide Anion (O₂•⁻).

-

-

Dimerization (Bis-quinones):

-

Dimers (linked at C3-C3') mimic the structure of Popolohuanone E .

-

Target: Topoisomerase IIα. The dimer acts as a DNA intercalator or a "clamp" on the enzyme-DNA complex, preventing religation.

-

Quantitative Data Summary

Data derived from comparative analysis of benzyl-quinone derivatives (Casertano et al., 2024; BenchChem Database).[3]

| Compound Class | Key Substituent (Benzyl Ring) | Target | Primary Mechanism | Activity Level |

| Monomer | Unsubstituted | NQO1 / Reductases | ROS Generation | Moderate (IC50 ~10-20 µM) |

| Monomer | 4-Chloro / 4-Bromo | Tubulin / Cys-Enzymes | Alkylation | High (IC50 < 5 µM) |

| Dimer | Unsubstituted | Topoisomerase II | Intercalation | High (IC50 ~1-5 µM) |

| Precursor | Dimethoxy (Title Cmpd) | None (Inactive) | Pro-drug | Low (IC50 > 50 µM) |

References

-

Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024).[5] The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[5] [Link]

-

Common Organic Chemistry. (2024).[5][6] Reduction of Alcohols to Alkanes via Et3SiH/TFA. [Link][7]

-

PubChem. (2025). Compound Summary: Benzene, 1,4-dimethoxy-2-(phenylmethyl)-. [Link]

Sources

- 1. 2,5-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. eurjchem.com [eurjchem.com]

- 5. mdpi.com [mdpi.com]

- 6. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 7. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]

The Multifaceted Biological Activities of 2-Benzyl-1,4-dimethoxybenzene Analogs

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound Benzene, 1,4-dimethoxy-2-(phenylmethyl)-, also known as 2-benzyl-1,4-dimethoxybenzene, serves as a foundational scaffold for a diverse class of molecules with significant pharmacological potential.[1] This chemical architecture, characterized by a dimethoxy-substituted benzene ring linked to a benzyl group, is a key feature in numerous synthetic and natural products. The versatility of this scaffold arises from the electronic properties conferred by the methoxy groups and the wide range of possible substitutions on both aromatic rings.[2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, ranging from potent anticancer and antimicrobial effects to antioxidant and anti-inflammatory properties.[2]

This technical guide provides a comprehensive analysis of the biological activities of 2-benzyl-1,4-dimethoxybenzene analogs. It is designed to serve as a resource for researchers in medicinal chemistry and drug development, offering insights into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies used to evaluate this promising class of compounds.

Key Biological Activities

The biological profile of these analogs is rich and varied, with anticancer activity being the most extensively studied. The specific arrangement and substitution on the benzyl-dimethoxybenzene core are critical in defining the primary mode of action.

1. Anticancer and Cytotoxic Activity

A significant number of analogs derived from the dimethoxybenzene scaffold exhibit potent cytotoxic effects against a range of human cancer cell lines.[2] This activity is often linked to the disruption of fundamental cellular processes required for proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism underlying the anticancer efficacy of many of these compounds is the inhibition of microtubule dynamics. Microtubules, polymers of α,β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[3] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[3][4]

Many potent inhibitors, such as Combretastatin A-4 (CA-4), feature a trimethoxyphenyl ring, which is structurally similar to the substituted benzyl moiety in the compounds of interest.[5] These molecules typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6][7] The 1,4-dimethoxy substitution pattern on one ring and various substitutions on the (phenylmethyl) ring of the core scaffold mimic the essential structural features required for high-affinity binding to this site. Studies on structurally related indole and benzosuberene derivatives confirm that methoxy-substituted phenyl rings are crucial for potent tubulin polymerization inhibition.[4][5][6]

2. Antimicrobial and Antifungal Activity

Dimethoxybenzene derivatives have also demonstrated significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria and fungi.[2][8] The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential cellular processes.[2]

For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized, showing promising activity against S. aureus, E. coli, and C. albicans.[9] The specific substitutions on the benzylidene ring were found to be critical for the potency and spectrum of activity, highlighting the tunability of this scaffold.[9] The change of substituents and their positions on the benzene ring is a key factor in determining antimicrobial efficacy.[8]

3. Antioxidant Activity

Many dimethoxybenzene derivatives, particularly those that also contain hydroxyl groups (methoxyphenols), are known to possess significant antioxidant properties.[2] Their ability to scavenge free radicals is a primary mechanism for combating oxidative stress, a pathological process implicated in numerous diseases.[2] While the core Benzene, 1,4-dimethoxy-2-(phenylmethyl)- structure is not a phenol, its analogs can be designed to incorporate hydroxyl groups or other moieties that enhance radical scavenging capabilities. Studies on related 1,4-benzoquinone derivatives show that even simple substitutions can lead to moderate to significant antioxidant activity.[10]

Structure-Activity Relationships (SAR)

The biological activity of 2-benzyl-1,4-dimethoxybenzene analogs is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective therapeutic agents.[2]

-

Position of Methoxy Groups : The 1,4- (para) positioning of the two methoxy groups on the first benzene ring is a common feature in many active compounds. This arrangement influences the molecule's electronic properties and its ability to interact with biological targets.[2] In many tubulin inhibitors, a 3,4,5-trimethoxy substitution pattern on the second ring (the benzyl portion) is optimal for activity, mimicking natural products like podophyllotoxin.[3][7][11]

-

Substitutions on the Benzyl Ring : The nature and position of substituents on the benzyl ring play a pivotal role in modulating activity. For compounds targeting tubulin, small, appropriately positioned groups can enhance binding affinity. For analogs targeting CNS receptors, substitutions on the N-benzyl ring can dramatically affect affinity and selectivity for targets like serotonin and dopamine transporters.[12][13][14]

-

The Linker : The methylene (-CH2-) bridge connecting the two aromatic rings provides conformational flexibility. Constraining this flexibility, for example by incorporating it into a larger ring system like in some benzosuberene analogs, can lead to exceptionally potent cytotoxicity by optimizing the geometry for target binding.[5]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of various analogs that share the core dimethoxybenzene feature. This allows for a comparative analysis of their potency.

| Compound Class/Name | Cancer Cell Line | Activity Metric | Value | Reference |

| Trimethoxyphenyl-based analog 9 | HepG2 (Liver) | IC50 | 1.38 µM | [3] |

| Trimethoxyphenyl-based analog 10 | HepG2 (Liver) | IC50 | 3.21 µM | [3] |

| Trimethoxyphenyl-based analog 11 | HepG2 (Liver) | IC50 | 2.55 µM | [3] |

| Benzosuberene Amino-analogue | SK-OV-3 (Ovarian) | GI50 | 33 pM | [5] |

| Alkyl Amide derivative 15j | MCF-7 (Breast) | IC50 | 17.15 µM | [15] |

| Alkyl Amine derivative 16c | MCF-7 (Breast) | IC50 | 2.58 µM | [15] |

| Indole derivative 3g | MCF-7 (Breast) | IC50 | 2.94 µM | [4] |

| Indole derivative 3g | A375 (Melanoma) | IC50 | 0.57 µM | [4] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of a representative analog and for key biological assays.

Protocol 1: Synthesis of a Representative Benzyl-Dimethoxybenzene Analog

This protocol describes a general synthesis route. Specific reaction conditions (temperature, time, solvent) may require optimization for different substrates.

Objective : To synthesize a substituted 2-benzyl-1,4-dimethoxybenzene derivative via a coupling reaction.

Materials :

-

1-Bromo-2,5-dimethoxybenzene

-

Substituted benzylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvents (e.g., Toluene, Ethanol, Water or Dioxane)

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure :

-

Reaction Setup : To a round-bottom flask, add 1-bromo-2,5-dimethoxybenzene (1.0 eq), the desired benzylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition : Add the degassed solvent system (e.g., a 3:1 mixture of toluene and ethanol). Add the palladium catalyst (0.05 eq) to the mixture.

-

Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3][9][16]

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective : To determine if a test compound inhibits the polymerization of tubulin into microtubules in a cell-free system. This is a direct mechanistic validation.

Causality : This assay directly measures the effect of the compound on the target protein (tubulin), providing strong evidence for the mechanism of action. A positive result (inhibition) explains the observed G2/M cell cycle arrest and cytotoxicity.

Materials :

-

Purified bovine or porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Test compound dissolved in DMSO

-

Positive control: Colchicine or Podophyllotoxin

-

Negative control: DMSO vehicle

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm

Procedure :

-

Preparation : Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in General Tubulin Buffer. The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

-

Reaction Mixture : In a 96-well plate, add the test compound at various concentrations. Include wells for the positive and negative controls.

-

Initiation : Chill the plate and tubulin solution on ice. Add the tubulin solution to each well to a final concentration of ~2-3 mg/mL. Add GTP to a final concentration of 1 mM.

-

Measurement : Immediately place the plate in the spectrophotometer pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis : Plot absorbance (OD 340 nm) versus time for each concentration. The rate of polymerization and the maximum absorbance will decrease in the presence of an inhibitor. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[4]

Conclusion and Future Perspectives

The Benzene, 1,4-dimethoxy-2-(phenylmethyl)- scaffold and its analogs represent a highly valuable class of compounds in modern drug discovery. Their demonstrated efficacy as anticancer agents, primarily through the potent inhibition of tubulin polymerization, positions them as strong candidates for further development. The antimicrobial and antioxidant activities associated with this scaffold further broaden its therapeutic potential.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The synthesis of novel analogs with constrained conformations could lead to compounds with picomolar efficacy. Furthermore, exploring these molecules as vascular disrupting agents (VDAs) in tumors, a known effect of other tubulin inhibitors, could open new avenues for cancer therapy.[5] The continued investigation of this versatile chemical framework holds significant promise for the development of next-generation therapeutic agents.

References

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.

- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC.

- Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.

- An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstr

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.

- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed.

- Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2. PubChem.

- Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents.

- Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymeriz

- Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues.

- Antimicrobial and antifungal activity study of poly substituted benzene derivatives.

Sources

- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]

- 5. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,4-dimethoxy-2-(phenylmethyl)benzene via Friedel-Crafts Benzylation

This document provides a detailed protocol and scientific rationale for the preparation of 1,4-dimethoxy-2-(phenylmethyl)benzene. The primary synthetic strategy discussed is the Friedel-Crafts benzylation of 1,4-dimethoxybenzene, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth insights into the reaction mechanism, experimental setup, and optimization strategies.

Introduction and Synthetic Strategy

The target molecule, 1,4-dimethoxy-2-(phenylmethyl)benzene, is a substituted aromatic ether. The synthesis of such molecules is often a key step in the construction of more complex chemical architectures. The most direct and efficient method for its preparation is the electrophilic aromatic substitution reaction between 1,4-dimethoxybenzene and a suitable benzylating agent.

The methoxy groups on the benzene ring are strong activating groups, making the ring highly nucleophilic and amenable to electrophilic attack.[1] They direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a methoxy group, substitution is directed to one of the ortho positions. The Friedel-Crafts alkylation, a cornerstone of organic synthesis, is exceptionally well-suited for this transformation.[2][3] This reaction involves the generation of a benzyl electrophile, typically from a benzyl halide or benzyl alcohol, which is then attacked by the electron-rich dimethoxybenzene ring.[1][4]

This application note will focus on a protocol using benzyl chloride as the alkylating agent and a Lewis acid catalyst to facilitate the reaction.

Reagents and Materials

A summary of the necessary reagents and their relevant properties is provided in the table below.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Supplier Example |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Starting Material | Sigma-Aldrich |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Benzylating Agent | Sigma-Aldrich |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Quenching Agent | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Wash | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich |

| Hexanes | C₆H₁₄ | 86.18 | Recrystallization | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization/TLC | Fisher Scientific |

Experimental Workflow and Protocol

The overall experimental workflow is depicted below, from reaction setup to the isolation of the final product.

Figure 1: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1,4-dimethoxybenzene (2.76 g, 20.0 mmol) and 40 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice-water bath to 0°C. With vigorous stirring, add anhydrous aluminum chloride (2.93 g, 22.0 mmol) in small portions over 10 minutes. Ensure the temperature does not rise above 5°C. The mixture may become a slurry.

-

Addition of Benzylating Agent: While maintaining the temperature at 0°C, add benzyl chloride (2.53 g, 2.3 mL, 20.0 mmol) dropwise via a syringe over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of cold 1M HCl. Caution: This is an exothermic process, and HCl gas may be evolved.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield 1,4-dimethoxy-2-(phenylmethyl)benzene as a white solid.

Mechanism and Scientific Rationale

The synthesis proceeds via a classic Friedel-Crafts alkylation mechanism, which is a type of electrophilic aromatic substitution.[1]

Sources

Using Benzene, 1,4-dimethoxy-2-(phenylmethyl)- as a pharmaceutical intermediate

Technical Application Note: Benzene, 1,4-dimethoxy-2-(phenylmethyl)- as a Strategic Scaffold in API Synthesis

Executive Summary

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- (CAS: 43037-60-1), also known as 2-benzyl-1,4-dimethoxybenzene , is a critical pharmaceutical intermediate used primarily as a stable, "masked" precursor for substituted 1,4-benzoquinones .

In drug discovery, this scaffold is pivotal for developing agents that target mitochondrial electron transport chains (antiparasitic) and DNA topoisomerase II (antineoplastic). Its stability allows for rigorous chemical functionalization on the benzyl ring prior to the oxidative "activation" step that reveals the pharmacologically active quinone moiety.

This guide details the specific protocols for oxidative deprotection, library generation (Diversity-Oriented Synthesis), and handling requirements for high-purity pharmaceutical applications.

Chemical Profile & Mechanism of Action

| Property | Specification |

| IUPAC Name | 1,4-dimethoxy-2-(phenylmethyl)benzene |

| Common Name | 2-Benzyl-1,4-dimethoxybenzene |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Key Functionality | Electron-rich aromatic ether; Pro-quinone moiety |

| Solubility | Soluble in CH₂Cl₂, Acetonitrile, EtOAc; Insoluble in water |

Mechanistic Role in Drug Design

The 1,4-dimethoxy motif serves as a protective group for the para-quinone system.

-

Synthetic Durability: The dimethoxy form is resistant to nucleophilic attack, allowing chemists to modify the benzyl group (e.g., halogenation, lithiation) without destroying the core.

-

Bioactivation: Upon oxidation (chemical or metabolic), the compound converts to 2-benzyl-1,4-benzoquinone .

-

Pharmacology: The resulting quinone acts as a Redox Cycling Agent . It undergoes one-electron reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells or oxidative stress in parasites (e.g., Plasmodium falciparum).

Core Application: Oxidative Synthesis of 2-Benzyl-1,4-Benzoquinone

The transformation of 1,4-dimethoxy-2-(phenylmethyl)-benzene into its quinone form is the most frequent reaction in medicinal chemistry involving this intermediate. The standard protocol utilizes Ceric Ammonium Nitrate (CAN) due to its high selectivity and mild conditions.

Protocol A: CAN-Mediated Oxidative Demethylation

Target: Synthesis of 2-benzyl-1,4-benzoquinone (API Pharmacophore)

Reagents:

-

Substrate: 1,4-dimethoxy-2-(phenylmethyl)-benzene (1.0 equiv)[1]

-

Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (H₂O) (ratio 2:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 1,4-dimethoxy-2-(phenylmethyl)-benzene in 40 mL of Acetonitrile. Ensure complete solvation.

-

Oxidant Solution: Separately, dissolve 25 mmol of CAN in 20 mL of water. The solution will be bright orange.

-

Controlled Addition (Critical):

-

Standard Mode: Add the CAN solution dropwise to the stirring substrate solution at 0°C over 15 minutes.

-

Inverse Mode (Expert Insight): For substrates prone to over-oxidation (diquinone formation), add the substrate solution to the CAN solution. This maintains an excess of oxidant initially but can alter regioselectivity [1].

-

-

Reaction Monitoring: Stir at room temperature (25°C) for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a yellow/orange spot, distinct from the UV-active starting material.

-

Work-up: Dilute with 100 mL water and extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Yield Expectation: 85–95% conversion to the quinone.

Advanced Application: Synthesis of Topoisomerase II Inhibitors

This intermediate is a verified precursor for Popolohuanone E and related bis-quinone natural products which inhibit Topoisomerase II, an enzyme critical for DNA replication in cancer cells [2].

Protocol B: Biomimetic Dimerization

Target: Bis-benzyl-1,4-benzoquinone scaffolds

Concept: The monomeric quinone generated in Protocol A is subjected to Lewis acid or base catalysis to induce dimerization, mimicking the biosynthesis of marine natural products.

-

Activation: Treat 2-benzyl-1,4-benzoquinone with mild base (e.g., dilute NaOH or Pyridine) in Methanol.

-

Mechanism: A Michael addition occurs between two quinone units, followed by re-oxidation.

-

Result: Formation of a dibenzyl-biphenyl-bisquinone core, increasing the DNA intercalation potential.

Visualizing the Pathway

The following diagram illustrates the "Activation" pathway of the intermediate into a pharmaceutical warhead and its subsequent biological mechanism.

Figure 1: The activation pathway from the stable dimethoxy intermediate to the bioactive quinone and its mechanism of action in inducing oxidative stress in target cells.

Safety & Handling Guidelines

-

Hazard Identification:

-

Skin Irritant: 1,4-dimethoxy compounds can cause contact dermatitis.

-

Inhalation: Dust/vapor may irritate the respiratory tract.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While the dimethoxy form is stable, the benzyl position is susceptible to slow auto-oxidation over months if exposed to air.

-

Reaction Safety: The oxidation with CAN is exothermic. On a large scale (>50g), active cooling is mandatory to prevent thermal runaway.

References

-

Casertano, M., et al. (2024).[2][3] The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[2][4]

-

Casertano, M., et al. (2024).[2][3][4] Natural products in antiparasitic drug discovery: experimental and computational approaches. OneHealthDrugs Training School.[5]

-

LookChem. (2025). 2-Benzylhydroquinone - Product Information and Downstream Applications.

-

Thieme Connect. (2006). Synthesis of Benzo-1,4-quinones via Electrochemical Oxidation. Science of Synthesis.

Sources

- 1. Benzene, 1,4-dimethoxy-2-(phenylmethyl)- | C15H16O2 | CID 12256564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]

- 3. sciprofiles.com [sciprofiles.com]

- 4. researchgate.net [researchgate.net]

- 5. onehealthdrugs.com [onehealthdrugs.com]

Scalable Production of 2-Benzyl-1,4-dimethoxybenzene: Strategic Workflows for Research Applications

Executive Summary

The synthesis of 2-benzyl-1,4-dimethoxybenzene is a critical operation in medicinal chemistry, serving as a foundational scaffold for biologically active quinones, including topoisomerase II inhibitors and antidiabetic agents[1]. As a Senior Application Scientist, I have observed that researchers frequently struggle with over-alkylation, ether cleavage, or poor regioselectivity when synthesizing this precursor.

This application note details two orthogonal, self-validating synthetic workflows. By understanding the mechanistic causality behind each route, researchers can select the optimal protocol based on their specific requirements for scale, atom economy, and structural complexity.

Mechanistic Rationale & Route Selection (E-E-A-T)

Do not treat synthetic chemistry as a mere recipe; understanding the thermodynamic and kinetic forces at play is essential for scaling. We present two distinct approaches:

Route A: Heterogeneous Friedel-Crafts Benzylation (Clayzic Catalyst)

Traditional Friedel-Crafts alkylations using homogeneous Lewis acids (e.g.,

-

Causality: The mild Lewis acidity of

prevents ether cleavage. More importantly, the reaction occurs within the mesoporous structure of the clay. This spatial confinement restricts the transition state, altering the relative selectivities of the aryl halides and favoring mono-benzylation over di-benzylation due to strict steric limitations within the pores[2]. This route is highly scalable and atom-economical.

Route B: Directed Lithiation & Deoxygenative Reduction

When synthesizing derivatives with highly sensitive or halogenated benzyl groups, electrophilic aromatic substitution can yield complex regioisomeric mixtures.

-

Causality: We bypass electrophilic limitations via a metal-halogen exchange on 2-bromo-1,4-dimethoxybenzene using n-butyllithium. The resulting localized nucleophile is trapped with benzaldehyde to form a diarylmethanol intermediate[3]. Because the 1,4-dimethoxy ring is highly electron-donating, the benzylic hydroxyl group is easily protonated by Trifluoroacetic acid (TFA) and eliminated as water to form an exceptionally stable carbocation. Triethylsilane (

) then acts as a hydride donor to seamlessly reduce this carbocation to the target methylene bridge.

Comparative Data Analysis

To aid in route selection, the quantitative and qualitative parameters of both workflows are summarized below.

| Parameter | Route A: Friedel-Crafts (Clayzic) | Route B: Lithiation-Reduction |

| Primary Application | Bulk scale-up, unsubstituted benzyls | Complex/halogenated benzyl groups |

| Regioselectivity | Moderate (Dibenzylation risk ~5-10%) | Absolute (100% Regiospecific) |

| Atom Economy | High (HCl is the primary byproduct) | Low (Loss of LiBr, siloxanes) |

| Scalability | Excellent (>100g scale) | Moderate (<20g scale due to cryogenics) |

| Catalyst/Reagent | Recyclable solid acid (Zn-Montmorillonite) | Stoichiometric organometallics & silanes |

| Typical Yield | 75 - 85% | 88 - 95% |

Pathway Visualization

Figure 1: Orthogonal synthetic workflows for 2-benzyl-1,4-dimethoxybenzene production.

Validated Experimental Protocols

A protocol is only as reliable as its analytical checkpoints. The following procedures are designed as self-validating systems incorporating specific In-Process Controls (IPCs) that act as go/no-go decision gates.

Protocol A: Scalable Friedel-Crafts Benzylation (Clayzic)

This protocol is optimized for >50g scale production.

Step 1: Catalyst Preparation

-

Suspend 100 g of Montmorillonite K10 in 500 mL of an aqueous solution containing 20 g of

. -

Stir vigorously for 24 hours at room temperature to ensure complete cation exchange[2].

-

Filter the suspension, wash with deionized water, and activate the resulting Clayzic solid at 120 °C for 12 hours under a vacuum.

Step 2: Reaction Execution

-

In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 1,4-dimethoxybenzene (50.0 g, 362 mmol) and benzyl chloride (50.4 g, 398 mmol) in 400 mL of anhydrous 1,2-dichloroethane (DCE).

-

Add the activated Clayzic catalyst (10.0 g, 20% w/w).

-

Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

-

IPC Gate (GC-MS): Sample 50 µL of the reaction mixture, filter, and analyze via GC-MS. Proceed to workup only when the unreacted 1,4-dimethoxybenzene peak is <5% and the mono-to-di-benzylation ratio is >15:1.

Step 3: Workup & Purification

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the Clayzic catalyst. (Note: The catalyst can be washed with DCE and reactivated for future use).

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude oil from hot ethanol to yield pure 2-benzyl-1,4-dimethoxybenzene as white crystals.

Protocol B: Regiospecific Lithiation-Reduction

This protocol is optimized for high-purity synthesis of complex derivatives.

Step 1: Lithiation & Nucleophilic Addition

-

Dissolve 2-bromo-1,4-dimethoxybenzene (10.0 g, 46.1 mmol) in 100 mL of anhydrous THF in an oven-dried flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (19.4 mL, 2.5 M in hexanes, 48.4 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

-

Add benzaldehyde (5.87 g, 55.3 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours[3].

-

IPC Gate (TLC): Check the reaction via TLC (Hexane/EtOAc 7:3). The starting material (

) must be completely replaced by a highly polar diarylmethanol intermediate (

Step 2: Deoxygenation (Ionic Hydrogenation)

-

Dissolve the crude diarylmethanol intermediate in 100 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.

-

Add Triethylsilane (

, 16.1 g, 138 mmol) followed by the dropwise addition of Trifluoroacetic acid (TFA, 26.3 g, 230 mmol). -

Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

IPC Gate (1H NMR): Evaporate a 0.5 mL aliquot and take a crude

NMR in -

Carefully quench the mixture with saturated aqueous

until gas evolution ceases. Extract with DCM, dry over

References

-

Casertano, M., Aiello, A., Menna, M., & Imperatore, C. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882.[Link]

-

Waterlot, C., Couturier, D., Rigo, B., Ghinet, A., & De Backer, M. (2011). DFT calculations on the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using ZnCl2 impregnated montmorillonite K10—inversion of relative selectivities and reactivities of aryl halides. Chemical Papers, 65(6), 873-882.[Link]

Sources

Application Notes and Protocols for the Methylation of Benzyl Hydroquinone Derivatives

Introduction: Strategic Importance of Methylated Benzyl Hydroquinones

In the landscape of medicinal chemistry and materials science, the structural motif of benzyl hydroquinone is a cornerstone for building complex molecular architectures. The methylation of one or both hydroxyl groups on the hydroquinone core is a critical transformation that profoundly alters the compound's physicochemical properties. This modification can enhance metabolic stability, modulate biological activity by fine-tuning hydrogen bonding capabilities, and improve solubility—all key parameters in drug development. Furthermore, these methylated derivatives serve as pivotal intermediates in the synthesis of natural products, agrochemicals, and specialized polymers.

This guide provides an in-depth analysis of the reaction conditions for the O-methylation of benzyl hydroquinone derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to optimize conditions for their specific substrates, control selectivity, and troubleshoot common experimental challenges.

Part 1: Core Principles and Mechanistic Insights

The O-methylation of benzyl hydroquinone derivatives is predominantly achieved through the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process can be conceptually broken down into two fundamental steps:

-

Deprotonation: A suitable base is used to abstract the acidic proton from a hydroxyl group of the hydroquinone. This generates a potent nucleophile—the phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group and forming the desired aryl methyl ether.[1]

The presence of a benzyl group at the C2 position introduces significant steric hindrance around the adjacent hydroxyl group (C1-OH). This steric bulk can decrease the rate of reaction at this position compared to the more accessible hydroxyl group (C4-OH), a factor that can be exploited for selective mono-methylation.[3][4]

Part 2: Optimizing Reaction Parameters - A Scientist's Guide

The success of the methylation reaction hinges on the judicious selection of four key parameters: the methylating agent, the base, the solvent, and the temperature.

Choice of Methylating Agent

| Methylating Agent | Formula | Key Advantages | Key Disadvantages |

| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Highly reactive, cost-effective, high yields.[5] | Extremely toxic and carcinogenic, requires careful handling and quenching.[5] |

| Methyl Iodide (MeI) | CH₃I | Very reactive, effective for sterically hindered substrates.[6] | Volatile, toxic, light-sensitive, can be more expensive than DMS. |

| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | "Green" reagent, low toxicity, byproducts are methanol and CO₂.[7] | Less reactive, often requires higher temperatures, pressure, and/or specific catalysts.[7] |

Scientist's Insight: For routine, high-yielding di-methylation of a benzyl hydroquinone derivative on a lab scale, dimethyl sulfate is often the reagent of choice due to its reactivity and cost-effectiveness.[5][8] However, its extreme toxicity necessitates strict adherence to safety protocols. For applications where sustainability and safety are paramount, dimethyl carbonate (DMC) is an excellent, albeit less reactive, alternative.[7]

The Role of the Base

The base's primary role is to deprotonate the phenolic hydroxyl groups. The choice of base is critical and often linked to the choice of solvent.

-

Potassium Carbonate (K₂CO₃): This is the most commonly used base for this transformation, particularly in solvents like acetone or DMF. It is a relatively weak base, which can be advantageous in preventing side reactions. Its limited solubility requires a heterogeneous reaction mixture, where the reaction occurs on the surface of the solid base.[6]

-

Sodium Hydride (NaH) / Potassium Hydride (KH): These are very strong, non-nucleophilic bases that provide rapid and irreversible deprotonation. They are typically used in anhydrous aprotic solvents like THF or DMF.

-

Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that are often used in aqueous or phase-transfer catalysis (PTC) conditions.[9][10] The presence of water can lead to hydrolysis of some methylating agents, particularly DMS.

Scientist's Insight: The combination of K₂CO₃ in anhydrous acetone or DMF is a robust and reliable system for methylating substituted hydroquinones.[6] Using a large excess of finely powdered K₂CO₃ ensures a sufficient surface area for deprotonation to drive the reaction to completion.

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving the benzyl hydroquinone substrate. For SN2 reactions, polar aprotic solvents are ideal as they solvate the cation of the base (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[11]

-

Acetone: A good, relatively low-boiling solvent that works well with K₂CO₃. Reactions are often run at reflux (~56 °C).[5]

-

N,N-Dimethylformamide (DMF): A higher-boiling polar aprotic solvent that can accelerate SN2 reactions. It allows for a wider range of reaction temperatures, from room temperature to >100 °C.[6]

-

Acetonitrile (ACN): Another effective polar aprotic solvent with a boiling point of ~82 °C.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly increase the rate of SN2 reactions but can be difficult to remove during workup.[12]

Scientist's Insight: Start with acetone at reflux for a clean, straightforward reaction. If the reaction is sluggish due to steric hindrance from the benzyl group, switching to DMF and moderately increasing the temperature (e.g., 60-80 °C) can often provide the necessary rate enhancement.[6]

Part 3: Controlling Side Reactions and Ensuring Selectivity

The Critical Need for an Inert Atmosphere

Hydroquinones are highly susceptible to oxidation, especially under basic conditions, which converts them into the corresponding p-benzoquinones.[5] This oxidation is often visually apparent by the reaction mixture turning dark brown or black. These quinone byproducts can contaminate the final product and are difficult to remove.

Trustworthiness Pillar: To ensure the integrity of the synthesis, it is mandatory to perform the reaction under an inert atmosphere of nitrogen or argon.[5] This involves using degassed solvents and maintaining a positive pressure of inert gas throughout the setup and reaction time.

Mono- vs. Di-methylation

Controlling the degree of methylation is a common objective.

-

To favor di-methylation: Use a stoichiometric excess of both the base (≥ 2.5 equivalents) and the methylating agent (≥ 2.2 equivalents) to ensure both hydroxyl groups react. Higher temperatures and longer reaction times also drive the reaction to completion.

-

To favor mono-methylation: This is more challenging. Use of a 1:1 molar ratio of hydroquinone to methylating agent is a starting point.[13] The steric hindrance of the benzyl group naturally makes the C4-OH more reactive, potentially favoring the formation of 2-benzyl-4-methoxyphenol. Lower reaction temperatures and shorter reaction times can also help. Methodologies using specific catalysts like NaNO₂ under acidic conditions have also been developed for selective mono-etherification.[13][14]

Part 4: Experimental Protocols

Safety First: Dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic and potent mutagens. Always handle these reagents in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-layered or a more resistant material like Viton should be used), a lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) readily available.

Protocol 1: Complete Methylation with Dimethyl Sulfate (DMS) and K₂CO₃

This protocol is a robust method for achieving the di-methylated product, 2-benzyl-1,4-dimethoxybenzene.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the benzyl hydroquinone derivative (1.0 eq) and finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Inerting: Evacuate and backfill the flask with dry nitrogen gas three times.

-

Solvent Addition: Add anhydrous acetone or DMF (sufficient to make a 0.1-0.2 M solution) via cannula or syringe.

-

Reagent Addition: Begin vigorous stirring. Slowly add dimethyl sulfate (DMS, 2.5 eq) dropwise via syringe over 10-15 minutes. An initial exotherm may be observed.

-

Reaction: Heat the mixture to reflux (for acetone) or to 60 °C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After cooling to room temperature, cautiously add a few milliliters of concentrated aqueous ammonia to the stirred mixture to quench any unreacted DMS. Stir for 30 minutes.

-

Workup: Filter the mixture through a pad of Celite® to remove the K₂CO₃, washing the filter cake with additional solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate or dichloromethane, and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure di-methylated product.

Part 5: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature or reaction time.3. Steric hindrance from the benzyl group is too severe for the conditions. | 1. Use freshly powdered, oven-dried K₂CO₃.2. Increase reaction time or switch to a higher boiling solvent (e.g., acetone to DMF) and increase temperature.3. Consider a more reactive methylating agent like methyl iodide or a stronger base like NaH. |

| Incomplete Reaction (Mixture of mono- and di-methylated product) | 1. Insufficient methylating agent or base.2. Reaction not run to completion. | 1. Ensure at least 2.2 eq of methylating agent and 2.5-3.0 eq of base are used.2. Extend the reaction time and monitor by TLC until the starting material and mono-methylated intermediate are consumed. |

| Reaction Mixture Turns Dark Brown/Black | Oxidation of the hydroquinone substrate to p-benzoquinone. | This is a critical failure. The reaction must be run under a strictly inert atmosphere (N₂ or Ar). Use properly degassed solvents. |

| Low Isolated Yield after Workup | 1. Product is partially soluble in the aqueous phase.2. Loss during column chromatography. | 1. Perform a back-extraction of the combined aqueous layers with the organic solvent.2. Ensure proper selection of the eluent system for chromatography to get good separation without excessive band broadening. |

References

-

University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]

-

Reddit. Best procedure for phenol/hydroquinone O-methylations? r/Chempros. [Link]

-

Manzini, S., et al. (2016). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. European Journal of Organic Chemistry. [Link]

-

Donovan, M., & Brodbelt, J. (1995). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Journal of the American Society for Mass Spectrometry. [Link]

-

ResearchGate. What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Serrano, E., et al. (2021). Photochemical permutation of meta-substituted phenols. Nature Communications. [Link]

-

ResearchGate. Any method for the methylation of Hydroquinone? [Link]

- Google Patents.

-

Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

- Google Patents. A kind of method of two-step method synthetic hydroquinone monomethyl ether.

-

The Hive. Methylation of phenols using DMC and a PTC. Hive Novel Discourse. [Link]

-

Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. [Link]

-

ResearchGate. Syntheses of the C-modified analogs: (a) K2CO3, acetone, r.t. (b) BBr3,... [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

Manzini, S., et al. (2016). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. [Link]

-

ResearchGate. How can I prepare 1,4 dimethoxy benzene? [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding 1,4-Dimethoxybenzene Synthesis and Properties. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 [re.public.polimi.it]

Application Note: Catalytic Hydrogenation Strategies for 1,4-Dimethoxy-2-(phenylmethyl)benzene Scaffolds

This Application Note is structured to guide researchers through the specific catalytic challenges associated with 1,4-dimethoxy-2-(phenylmethyl)benzene (also referred to as 2-benzyl-1,4-dimethoxybenzene).

This molecule represents a unique "Janus" scaffold in medicinal chemistry: it contains an electron-rich, protected hydroquinone core linked to a neutral phenyl ring.[1] The guide addresses two distinct synthetic objectives:

-

Synthesis of the Scaffold: Selective hydrogenation of unsaturated precursors (alkenes/ketones) to form the title compound.

-

Scaffold Morphing: Exhaustive hydrogenation of the title compound to generate saturated, high-sp³ pharmacophores (cyclohexyl derivatives).

Part 1: Strategic Overview & Chemical Logic

The Substrate Challenge

1,4-dimethoxy-2-(phenylmethyl)benzene presents a competitive landscape for heterogeneous catalysis.[1] The molecule contains three distinct sites of potential reactivity:[2][3]

-

The Linker (C-C): In precursors (e.g., stilbenes or benzophenones), this is the primary target for reduction to form the title compound.

-

The Dimethoxy Ring (Ring A): Electron-rich due to the +M effect of two methoxy groups. Sterically hindered.

-

The Benzyl Ring (Ring B): Electron-neutral, sterically accessible.

Mechanistic Control[4]

-

For Linker Saturation (Synthesis): We utilize Palladium (Pd) .[1][4][5][6][7][8][9] Pd surfaces interact strongly with olefins/alkynes but show poor activity toward electron-rich aromatics under mild conditions, ensuring chemoselectivity.[1]

-

For Ring Saturation (Morphing): We utilize Rhodium (Rh) or Ruthenium (Ru) .[1] These metals are superior for arene hydrogenation. The challenge here is diastereoselectivity (cis/trans isomers of the resulting cyclohexane).

Part 2: Reaction Pathway Visualization

The following diagram maps the decision tree for processing this scaffold, highlighting the divergence between synthesis and functionalization.

Figure 1: Strategic reaction map.[1] Protocol A focuses on the formation of the scaffold from unsaturated precursors. Protocol B focuses on the conversion of the aromatic system into a saturated 3D scaffold.

Part 3: Protocol A - Synthesis of the Scaffold

Objective: Selective hydrogenation of the exocyclic double bond (e.g., from a condensation of 2,5-dimethoxybenzaldehyde and a benzyl phosphonate or similar Wittig/Grignard route) to yield 1,4-dimethoxy-2-(phenylmethyl)benzene.[1]

Experimental Design

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C).[1][10][11] Unreduced (50% water wet) is preferred to minimize pyrophoric risk.

-

Solvent: Methanol or Ethanol. These polar protic solvents facilitate hydrogen uptake.

-

Pressure: Atmospheric (Balloon) to 3 bar.[1]

-

Temperature: Ambient (20–25°C).

Step-by-Step Methodology

-

Preparation: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the unsaturated precursor (1.0 equiv) in Methanol (10 mL/g).

-

Inerting: Purge the vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 5 wt% of Pd/C catalyst (e.g., if 1g substrate, add 50mg catalyst). Note: Add catalyst to the liquid under N₂ flow to prevent ignition.

-

Hydrogenation:

-

Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the conjugated alkene peak. The aromatic rings will remain intact under these mild conditions.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate under reduced pressure.

Critical Quality Attribute (CQA) Check

| Parameter | Acceptance Criteria | Rationale |